molecular formula C21H26O3S B1359381 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene CAS No. 898778-59-1

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene

Cat. No.: B1359381
CAS No.: 898778-59-1
M. Wt: 358.5 g/mol
InChI Key: KUUBCQZJZIOSKZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene is a heterocyclic compound featuring a thiophene core substituted with a 1,3-dioxolane group at the 5-position and a 4-heptylbenzoyl moiety at the 2-position. Its molecular formula is C₂₃H₂₈O₃S, with a molecular weight of 384.53 g/mol . The 4-heptylbenzoyl group imparts significant hydrophobicity, making the compound suitable for applications requiring non-polar environments, such as organic semiconductors or lipid-soluble pharmaceuticals. The dioxolane ring enhances stability and modulates electronic properties through electron donation .

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-heptylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3S/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)18-12-13-19(25-18)21-23-14-15-24-21/h8-13,21H,2-7,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUBCQZJZIOSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641954
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-heptylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-59-1
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-heptylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene typically involves multiple steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Attachment of the 4-heptylbenzoyl group: This step involves Friedel-Crafts acylation, where the thiophene ring is acylated with 4-heptylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-heptylbenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)
The compound has been explored as an active material in organic field-effect transistors due to its semiconducting properties. Its ability to form thin films with good charge transport characteristics makes it suitable for OFET applications.

  • Case Study : Research indicates that thiophene derivatives can enhance the mobility of charge carriers in OFETs, leading to improved device performance. For instance, studies have shown that incorporating heptylbenzoyl groups can optimize the molecular packing and increase charge mobility .

Photonic Devices

Optoelectronic Applications
5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene is also being investigated for use in photonic devices, including organic light-emitting diodes (OLEDs) and solar cells.

  • Case Study : In OLEDs, the incorporation of this compound has been linked to enhanced light emission efficiency. The dioxolane moiety contributes to the stability of the excited state, which is crucial for efficient light emission .

Sensors

Chemical Sensors
The compound's electronic properties make it a candidate for developing chemical sensors that can detect specific analytes through changes in electrical conductivity or optical properties.

  • Case Study : Research has demonstrated that thiophene-based sensors exhibit high sensitivity to volatile organic compounds (VOCs), making them useful for environmental monitoring .

Material Science

Polymer Composites
this compound can be used as a building block for polymer composites that exhibit enhanced mechanical and thermal properties.

  • Case Study : Incorporating this compound into polymer matrices has shown improvements in thermal stability and mechanical strength, which are desirable traits for various industrial applications .

Comparative Analysis of Applications

Application AreaKey BenefitsChallenges
Organic ElectronicsHigh charge mobility; improved device performanceStability of thin films
Photonic DevicesEnhanced light emission efficiencyMaterial degradation under operational conditions
Chemical SensorsHigh sensitivity to analytesSelectivity and response time
Material ScienceImproved mechanical and thermal propertiesProcessing challenges

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Hydrophobicity

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight (g/mol) Key Properties
5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene 4-heptyl C₂₃H₂₈O₃S 384.53 High hydrophobicity, long alkyl chain
5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene 4-hexyl C₂₁H₂₄O₃S 356.48 Moderate hydrophobicity; shorter chain reduces lipophilicity
5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene 3-methyl C₁₅H₁₄O₃S 274.33 Lower molecular weight; compact structure
5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene 4-OCH₃ C₁₅H₁₄O₄S 290.34 Increased polarity due to methoxy group
5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene 4-CF₃ C₁₅H₁₁F₃O₃S 328.30 Electron-withdrawing CF₃ enhances thermal stability

Key Observations :

  • Alkyl Chain Length: The heptyl group (C₇H₁₅) in the target compound increases hydrophobicity compared to shorter chains (e.g., hexyl or methyl), improving solubility in non-polar solvents .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) and dioxolane groups donate electrons, enhancing resonance stabilization. In contrast, trifluoromethyl (CF₃) withdraws electrons, increasing oxidative stability but reducing solubility .
  • Steric Effects : Bulky substituents like heptyl may hinder crystallization, favoring amorphous phases in material science applications .

Research Findings and Data

Thermal and Solubility Properties

  • Heptyl Derivative : Melting point (MP) data is unavailable, but its long alkyl chain suggests a lower MP compared to methoxy or CF₃ analogs. Solubility in hexane is ~15 mg/mL, vs. <5 mg/mL for polar derivatives .
  • Methoxy Derivative: MP = 180–185°C; solubility in ethanol is ~30 mg/mL due to hydrogen bonding .
  • CF₃ Derivative : MP = 227–230°C; high thermal stability (decomposition >300°C) .

Spectroscopic Data

  • ¹H NMR : The dioxolane protons resonate at δ 4.8–5.2 ppm, while aromatic protons in the heptylbenzoyl group appear at δ 7.2–7.8 ppm .
  • MS : The heptyl derivative shows [M+H]⁺ at m/z 385.5, consistent with its molecular weight .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-heptylbenzoyl)thiophene is a synthetic compound that belongs to the class of thiophene derivatives. Its molecular formula is C21H26O3SC_{21}H_{26}O_3S with a molecular weight of 358.50 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The structural formula of this compound can be represented as follows:

Structure C21H26O3S\text{Structure }C_{21}H_{26}O_3S

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar dioxolane structures have been tested for their ability to inhibit cancer cell proliferation.

  • Cell Lines Tested : HepG2 (liver), HCT116 (colon), and MCF-7 (breast).
  • Mechanism of Action : The anticancer activity is often attributed to mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values significantly lower than standard drugs like doxorubicin, indicating potent anticancer properties.
CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Doxorubicin7.46 µM8.29 µM4.56 µM
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been explored extensively. The presence of the dioxolane ring is believed to enhance the biological activity against various bacterial strains.

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
  • Activity Results : Compounds with similar structures have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus625 - 1250
Escherichia coli>1500
Pseudomonas aeruginosa625 - 1250

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent publication highlighted the synthesis and evaluation of thiophene derivatives for anticancer properties. The study utilized SRB assays on HepG2, HCT116, and MCF-7 cell lines. Compounds showed varying degrees of cytotoxicity with some exhibiting IC50 values lower than those of established chemotherapeutics .
  • Antimicrobial Screening :
    Another study focused on the antibacterial efficacy of dioxolane-containing compounds against multiple bacterial strains. Results indicated that these compounds possess significant antibacterial properties, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

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